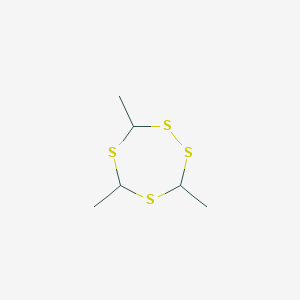
1,2,4,6-Tetrathiepane, 3,5,7-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,6-Tetrathiepane, 3,5,7-trimethyl-: is an organosulfur compound with the molecular formula C6H12S4 and a molecular weight of 212.419 g/mol . This compound is characterized by a seven-membered ring containing four sulfur atoms and three methyl groups attached at positions 3, 5, and 7. It is known for its unique chemical structure and properties, making it an interesting subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-Tetrathiepane, 3,5,7-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-decadienal with cysteine and glutathione under thermal conditions . The reaction is carried out in a solvent such as water, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,2,4,6-Tetrathiepane, 3,5,7-trimethyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2,4,6-Tetrathiepane, 3,5,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2,4,6-Tetrathiepane, 3,5,7-trimethyl- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of sulfur-containing rings and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of other sulfur-containing compounds and materials.
Mechanism of Action
The mechanism of action of 1,2,4,6-Tetrathiepane, 3,5,7-trimethyl- involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can form bonds with metal ions and other nucleophiles, leading to the formation of complexes and adducts. These interactions can affect the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4,6-Tetrathiepane: The parent compound without the methyl groups.
1,2,4,6-Tetrathiacycloheptane: A similar compound with a different substitution pattern.
Uniqueness
1,2,4,6-Tetrathiepane, 3,5,7-trimethyl- is unique due to the presence of three methyl groups, which can influence its chemical and physical properties
Properties
CAS No. |
115421-49-3 |
|---|---|
Molecular Formula |
C6H12S4 |
Molecular Weight |
212.4 g/mol |
IUPAC Name |
3,5,7-trimethyl-1,2,4,6-tetrathiepane |
InChI |
InChI=1S/C6H12S4/c1-4-7-5(2)9-10-6(3)8-4/h4-6H,1-3H3 |
InChI Key |
WMWRKEXBIGLGBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1SC(SSC(S1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


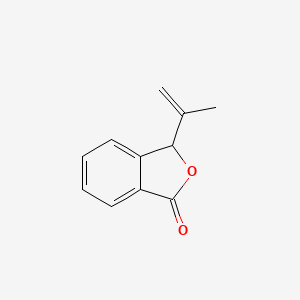
![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)
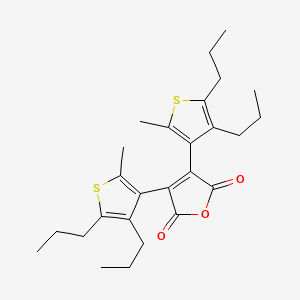
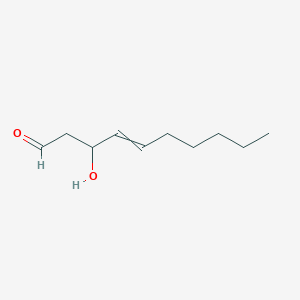
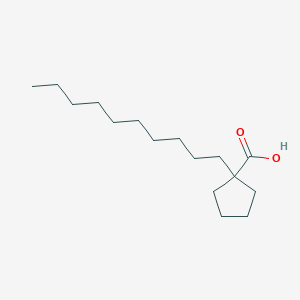
![4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B14295899.png)
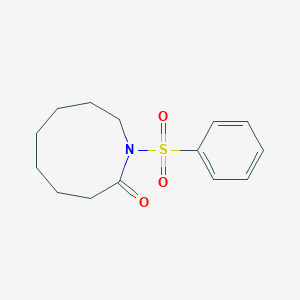
![Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate](/img/structure/B14295906.png)
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)


![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)
![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)
